Nps-2143
Overview
Description
NPS-2143, also known as SB-262,470A, is a calcilytic drug . It acts as an antagonist at the Calcium-sensing receptor (CaSR), which consequently stimulates the release of parathyroid hormone . It has been researched as a potential treatment for osteoporosis .
Synthesis Analysis
The synthesis of NPS-2143 has been described in detail in a study .Molecular Structure Analysis
The molecular structure of NPS-2143 consists of three parts: a linear linker with a heteroatom incorporated in and substituted, and two aromatic groups on the left-hand and right-hand side .Chemical Reactions Analysis
A series of derivatives of NPS-2143 were designed and synthesized to discover more potent anti-MRSA agents . The most promising compounds exhibited favorable antimicrobial activity .Physical And Chemical Properties Analysis
NPS-2143 is a phenylalkylamine calcilytic compound . It blocks increases in cytoplasmic calcium concentrations with an IC50 of 43 nM, and stimulates parathyroid hormone (PTH) secretion from bovine parathyroid cells over a wide range of extracellular calcium concentrations .Scientific Research Applications
Calcium-sensing Receptor Antagonist in Pulmonary Inflammation
NPS-2143, a selective antagonist of the calcium-sensing receptor (CaSR), exhibits anti-inflammatory activity. It has been found to have a protective effect against lipopolysaccharide (LPS)-induced acute lung injury (ALI). NPS-2143 significantly inhibited inflammatory cell influx and the expression of inflammatory markers in lung tissue, suggesting its potential as a treatment for inflammatory diseases, including ALI (Lee et al., 2017).
Anticancer Activity in Gastric Cancer
Research shows that NPS-2143 acts as a CaSR antagonist with anticancer activity. It inhibits the proliferation, invasion, and migration of gastric cancer cells, and promotes apoptosis. This is attributed to its ability to suppress the PI3K/Akt signaling pathway, suggesting its therapeutic potential in treating gastric cancer (Zhang et al., 2019).
Synthesis and Pharmacological Profile
The synthesis and characterization of NPS-2143 are crucial for its application in biomedical research. An efficient and scalable synthesis method for NPS-2143 with excellent optical purity has been developed. This synthetic approach is significant for producing this compound for further pharmacological studies (Johansson et al., 2013).
Safety And Hazards
Future Directions
NPS-2143 has been demonstrated to possess anticancer activity . It has been suggested as a promising anti-cancer molecule in breast cancer . Furthermore, it has been shown to reduce amyloid secretion and increase sAβPPα release from PSEN1 mutant iPSC-Derived Neurons, suggesting potential in Alzheimer’s disease research .
properties
IUPAC Name |
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUJQWHTIRWCID-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426075 | |
Record name | NPS-2143 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NPS-2143 is the prototype calcilytic drug, designed to act on calcium receptors on the surface of parathyroid glands, stimulating the release of the body's own stores of native parathyroid hormone (PTH). | |
Record name | NPS-2143 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nps-2143 | |
CAS RN |
284035-33-2 | |
Record name | 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284035-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NPS-2143 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NPS-2143 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NPS-2143 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NPS-2143 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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